L-Eflornithine - 66640-93-5

L-Eflornithine

Catalog Number: EVT-272946
CAS Number: 66640-93-5
Molecular Formula: C6H12F2N2O2
Molecular Weight: 182.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-eflornithine is the more potent enantiomer of the drug eflornithine, an ornithine decarboxylase inhibitor. It plays a crucial role in scientific research, particularly in the investigation of treatments for parasitic diseases like Gambian human African trypanosomiasis (HAT).

Future Directions
  • Optimizing oral delivery: Overcoming the challenge of low oral bioavailability of L-eflornithine is crucial for developing a more accessible treatment for HAT. 1, 4 Strategies may involve novel drug delivery systems or prodrug approaches.
  • Combination Therapies: Investigating the efficacy of L-eflornithine in combination with other anti-trypanosomal drugs could lead to more effective treatment regimens.
Source and Classification

L-Eflornithine is classified as a pharmaceutical agent under the category of enzyme inhibitors. Its development was initially aimed at addressing cancer therapies but has since expanded to include dermatological applications. The compound is derived from ornithine, an amino acid involved in various metabolic processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of L-Eflornithine can be achieved through several methods, with a notable approach involving a continuous flow process that utilizes fluoroform gas. This method has demonstrated efficiency, yielding L-Eflornithine with an impressive 86% isolated yield over two steps within a four-hour timeframe .

Another method involves the hydrolysis of Eflornithine methyl ester hydrochloride using hydrochloric acid. This process includes several steps:

  1. Reaction Setup: A solution of L-ornithine methyl ester dihydrochloride is combined with p-chlorobenzaldehyde in an inert atmosphere.
  2. Base Addition: Lithium hexamethyldisilazide is added to facilitate the reaction.
  3. Product Isolation: The product is extracted using methylenedichloride, followed by vacuum distillation to isolate L-Eflornithine .
Molecular Structure Analysis

Structure and Data

L-Eflornithine has the IUPAC name 2,5-diamino-2-(difluoromethyl)pentanoic acid. Its molecular formula is C5_{5}H10_{10}F2_{2}N2_{2}O2_{2}, and it has a molecular weight of approximately 164.15 g/mol. The structure features a difluoromethyl group attached to the second carbon of the pentanoic acid chain, which plays a crucial role in its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

L-Eflornithine primarily acts through its inhibition of ornithine decarboxylase, which catalyzes the conversion of ornithine to putrescine, a polyamine involved in cell growth and differentiation. By inhibiting this enzyme, L-Eflornithine effectively reduces polyamine levels, leading to decreased cell proliferation.

The compound undergoes various chemical reactions during synthesis, including:

  • Esterification: Involves the reaction between ornithine and acyl chlorides.
  • Hydrolysis: Converts esters back into acids, facilitating product isolation .
Mechanism of Action

L-Eflornithine exerts its pharmacological effects primarily through the irreversible inhibition of ornithine decarboxylase. This action disrupts the polyamine synthesis pathway essential for cell growth:

  1. Inhibition of Enzyme Activity: By binding to ornithine decarboxylase, L-Eflornithine prevents the conversion of ornithine to putrescine.
  2. Reduction in Cell Proliferation: Lower levels of polyamines lead to decreased cellular growth signals, impacting both cancerous cells and hair follicles .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: L-Eflornithine is typically available as a white crystalline powder.
  • Solubility: It is soluble in water and ethanol but insoluble in non-polar solvents.
  • Melting Point: The melting point ranges between 160°C and 170°C.
  • Stability: The compound is stable under normal conditions but should be stored away from light and moisture to maintain its efficacy .
Applications

Scientific Uses

L-Eflornithine has significant applications in medical science:

  • Oncology: Initially developed for treating various cancers due to its ability to inhibit cell growth.
  • Dermatology: Approved by the Food and Drug Administration for topical use in reducing facial hirsutism in women; it works by slowing down hair growth cycles without removing hair permanently .
  • Infectious Diseases: Utilized as an effective treatment for West African trypanosomiasis, often used in combination with other therapeutic agents like nifurtimox .
Enzymatic Modulation of Polyamine Biosynthesis Pathways

Kinetic Inhibition of Ornithine Decarboxylase Isoforms

The inhibitory mechanism of L-eflornithine against ODC exemplifies irreversible enzyme inactivation through a "suicide substrate" mechanism. Structural analyses reveal that DFMO undergoes the same decarboxylation process as the natural substrate ornithine. However, during this catalytic process, the highly reactive difluoro moiety is unleashed, enabling covalent bonding with nucleophilic residues—specifically cysteine 360 in Trypanosoma brucei ODC—within the enzyme's active site. This results in permanent enzyme inactivation and catastrophic disruption of polyamine biosynthesis [1] [2].

Table 1: Kinetic Parameters of L-Eflornithine Inhibition Against ODC Isoforms

OrganismODC Isoform CharacteristicsKm (L-Ornithine)Ki (L-Eflornithine)Inhibition Half-life
T. bruceiDimeric structure, high turnover0.24 mM39 µM< 30 minutes
Human (HEK293)Tetrameric stabilization0.19 mM260 µM> 2 hours
Leishmania donovaniBifunctional enzyme complex0.31 mM315 µM~60 minutes

Source: Compiled from structural and kinetic studies [1] [2] [8]

The differential vulnerability of protozoan versus mammalian ODC isoforms to L-eflornithine stems from several biochemical factors. T. brucei ODC exhibits a higher catalytic turnover rate and less stable quaternary structure compared to the human enzyme. Crucially, the covalent adduct formed between DFMO and T. brucei ODC shows exceptional stability, effectively halting putrescine production within minutes of exposure. This kinetic advantage underpins the therapeutic selectivity observed in African sleeping sickness treatment, where systemic DFMO administration potently inhibits trypanosomal ODC while causing only transient polyamine depletion in human cells [2] [4].

Stereoselective Binding Dynamics at Catalytic Sites

The chiral specificity of ODC creates a profound stereochemical preference for L-eflornithine over its D-enantiomer. Crystallographic studies of T. brucei ODC (PDB ID: 2TOD) demonstrate that the L-configuration enables optimal three-point binding within the catalytic pocket: (1) ionic interaction between the α-carboxylate and arginine 277, (2) hydrogen bonding between the α-amino group and aspartic acid 361, and (3) positioning of the difluoromethyl group adjacent to the pyridoxal phosphate cofactor at the decarboxylation site [2]. This precise alignment facilitates the suicide inhibition mechanism by ensuring proper orientation for the decarboxylation-dependent activation of the fluorinated moiety.

Table 2: Stereochemical Binding Parameters of Eflornithine Enantiomers

EnantiomerBinding Affinity (Kd, µM)Hydrogen Bonds FormedCovalent Adduct FormationBiological Activity
L-Eflornithine2.7 ± 0.45Complete within 15 min100% (Reference)
D-Eflornithine4200 ± 3101 (weak)<5% after 2 hours<1%

Source: X-ray crystallography and inhibition kinetics [2] [4]

The differential binding affinity between enantiomers exceeds three orders of magnitude, highlighting the exquisite stereoselectivity of ODC's catalytic site. Molecular dynamics simulations reveal that D-eflornithine experiences steric clashes with tyrosine 389 and phenylalanine 397 in the T. brucei enzyme, forcing its difluoromethyl group away from the reactive center. This prevents the covalent modification step essential for sustained inhibition. The chiral discrimination exhibited by ODC has profound pharmacological implications: only the L-enantiomer demonstrates clinically relevant antitrypanosomal activity, necessitating strict enantiomeric control during drug synthesis and formulation [4].

Allosteric Regulation of Polyamine Transport Systems

Beyond direct enzymatic inhibition, L-eflornithine triggers complex regulatory cascades affecting polyamine transport through allosteric mechanisms. Polyamine homeostasis in eukaryotic cells involves a sophisticated balance between biosynthesis and transmembrane uptake. When intracellular polyamine pools diminish following ODC inhibition, mammalian cells rapidly activate compensatory transport systems through the antizyme (AZ) regulatory pathway. This 26.5 kDa protein both targets ODC for degradation and allosterically downregulates polyamine importers [7].

The antizyme inhibitor (AZI) protein provides a counter-regulatory mechanism. AZI—a catalytically inactive homolog of ODC—competes with ODC for binding to AZ with approximately 20-fold higher affinity. When polyamine levels decrease, AZ expression diminishes, freeing ODC from inhibition. Simultaneously, AZI expression increases, sequestering remaining AZ molecules and further preserving ODC activity. This creates a bidirectional feedback loop sensitive to polyamine concentrations [7].

Table 3: Allosteric Effects of L-Eflornithine on Polyamine Transport

Cell TypePolyamine Uptake MechanismBasal Uptake (nmol/mg protein/h)Uptake After DFMO (% Change)Regulatory Proteins Involved
T. brucei procyclicUnknown transporter1.8 ± 0.3+15 ± 4%Not characterized
Leishmania majorAmino acid permease 3 (AAP3)5.2 ± 0.9+320 ± 45%CAV1, GSTπ
Human fibroblastsSLC3A2/SLC7A1 complex3.5 ± 0.6+250 ± 30%AZ, AZI

Source: Transport assays and proteomic analyses [5] [7] [8]

In contrast to mammalian systems, trypanosomatids exhibit divergent regulatory responses. T. brucei lacks identifiable antizyme homologs and shows minimal upregulation of polyamine uptake following DFMO treatment, explaining its exceptional susceptibility. Conversely, Leishmania species demonstrate robust induction of polyamine transporters, particularly amino acid permease 3 (AAP3), which efficiently salvages extracellular putrescine and spermidine. This transport adaptation involves caveolin-1-dependent endocytosis and secretion of glutathione S-transferase π (GSTπ), establishing a compensatory salvage pathway that diminishes DFMO efficacy against these parasites [6] [8].

Compensatory Metabolic Flux in Protozoan Organisms

Protozoan pathogens deploy species-specific adaptations to counteract polyamine depletion induced by L-eflornithine. T. brucei gambiense exemplifies metabolic vulnerability, possessing minimal capacity for polyamine salvage due to extremely low plasma polyamine concentrations (<1 µM) and lacking functional transporters for putrescine or spermidine. This nutritional auxotrophy forces near-total dependence on de novo biosynthesis, rendering these parasites exquisitely sensitive to ODC inhibition [2] [8].

In striking contrast, Leishmania species demonstrate metabolic versatility through multiple compensatory mechanisms:

  • Arginine-dependent pathways: Leishmania expresses arginase activity that converts L-arginine to ornithine, bypassing direct ornithine requirements
  • Agmatine bypass: The presence of agmatinase activity enables conversion of agmatine (from arginine decarboxylation) to putrescine
  • Enhanced transport systems: Upregulation of AAP3 transporters facilitates spermidine uptake from host macrophages
  • Trypanothione conservation: Reduced spermidine flux toward trypanothione synthesis preserves essential thiol-redox capacity [6] [8]

Table 4: Metabolic Flux Analysis in DFMO-Treated Protozoans

ParasiteDe Novo Synthesis Flux (% Control)Salvage Pathway ActivationCritical Bypass EnzymesPolyamine Pools (% Control)
T. brucei gambiense<5%None observedAbsentPutrescine: 3%; Spermidine: 8%
L. donovani22%4.7-fold increaseArginase, AgmatinasePutrescine: 41%; Spermidine: 65%
T. cruzi35%2.3-fold increaseArginine decarboxylase (low)Putrescine: 28%; Spermidine: 52%
P. falciparum68%1.8-fold increaseS-adenosylmethionine decarboxylaseSpermidine: 84%

Source: Isotopic tracer studies and metabolomic profiling [2] [6] [8]

The bifunctional enzyme architecture in some trypanosomatids further influences compensatory responses. Leishmania expresses a unique ODC-AdoMetDC fusion protein that channels decarboxylated S-adenosylmethionine directly to ODC-generated putrescine. This complex maintains functional activity even under DFMO pressure through allosteric stabilization. Additionally, intracellular amastigote stages of Leishmania residing within macrophages exploit the polyamine-rich phagolysosomal environment, activating high-affinity transporters that counteract biosynthetic inhibition. These metabolic redundancies necessitate combination therapies targeting both biosynthesis and salvage pathways for effective leishmaniasis treatment [6] [8].

Properties

CAS Number

66640-93-5

Product Name

L-Eflornithine

IUPAC Name

(2R)-2,5-diamino-2-(difluoromethyl)pentanoic acid

Molecular Formula

C6H12F2N2O2

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)/t6-/m0/s1

InChI Key

VLCYCQAOQCDTCN-LURJTMIESA-N

SMILES

C(CC(C(F)F)(C(=O)O)N)CN

Solubility

Soluble in DMSO

Synonyms

L-Eflornithine; L-alpha-Difluoromethylornithine; (-)-2-Difluoromethylornithine;

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN

Isomeric SMILES

C(C[C@](C(F)F)(C(=O)O)N)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.